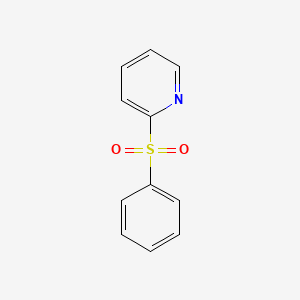
2-(Phenylsulfonyl)pyridine
Cat. No. B1580734
Key on ui cas rn:
24244-60-8
M. Wt: 219.26 g/mol
InChI Key: MPTVNPMFAZVTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06197962B1
Procedure details


First, 8.05 g (113 mmol) of crotonaldehyde (2-butenal) and 9.17 g (54.9 mmol) of benzenesulfonyl cyanide were introduced to a 3-necked flask (50 ml volume) equipped with a thermometer, a magnetic stirrer, a Dean-Stark water type distilling receiver, and a condenser tube. Toluene (15 ml) as a solvent and butanol (1.5 ml) were added, and then 589 mg (5.55 mmol) of lithium perchlorate was added. Next, the mixture was heated under reflux for 15 hours while agitating at an internal temperature of 110° C. in a nitrogen atmosphere, and separating and removing water that was produced. After this solution was cooled to room temperature, the low-boiling components, such as solvent, etc., were removed under reduced pressure and the resulting concentrate was cooled in an ice bath to precipitate crystals. The crystals were filtered with a glass filter and washed with 10 ml of toluene that had been cooled to 5° C. or lower. Then the crystal were dried for 2 hours in vacuo to give 10.8 g of 2-benzenesulfonylpyridine having the following properties as colorless crystals (purity of 99%, yield of 89% based on benzenesulfonyl cyanide).



Yield
89%
Identifiers


|
REACTION_CXSMILES
|
[CH:1](=O)/[CH:2]=[CH:3]/[CH3:4].[C:6]1([S:12]([C:15]#[N:16])(=[O:14])=[O:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.Cl([O-])(=O)(=O)=O.[Li+]>>[C:6]1([S:12]([C:15]2[CH:4]=[CH:3][CH:2]=[CH:1][N:16]=2)(=[O:13])=[O:14])[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.05 g
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C\C)=O
|
|
Name
|
|
|
Quantity
|
9.17 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C#N
|
Step Two
|
Name
|
|
|
Quantity
|
589 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl(=O)(=O)(=O)[O-].[Li+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while agitating at an internal temperature of 110° C. in a nitrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a thermometer, a magnetic stirrer
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
a Dean-Stark water type distilling receiver, and a condenser tube
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Toluene (15 ml) as a solvent and butanol (1.5 ml) were added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Next, the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 15 hours
|
|
Duration
|
15 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removing water that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was produced
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After this solution was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the low-boiling components, such as solvent, etc., were removed under reduced pressure
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the resulting concentrate
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate crystals
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystals were filtered with a glass
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 10 ml of toluene that
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
had been cooled to 5° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then the crystal were dried for 2 hours in vacuo
|
|
Duration
|
2 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C1=NC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.8 g | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
